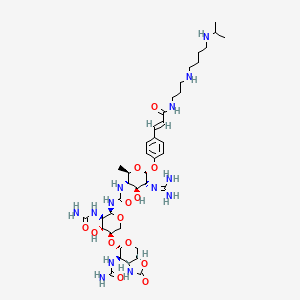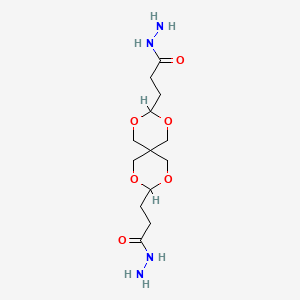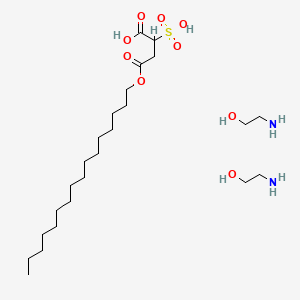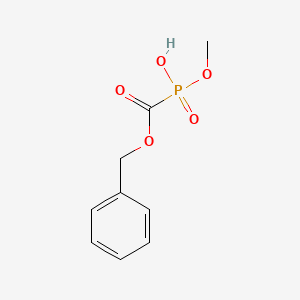
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with hydroxymethoxy compounds under controlled conditions. The reaction is often catalyzed by a base or an acid, depending on the desired product configuration. The esterification process is crucial in forming the phenylmethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and various substituted esters, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in material science, particularly in the development of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, making it an effective ligand in catalysis. The compound can also undergo hydrolysis, releasing active species that participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, 1-hydroxy-1-methoxy-, octadecyl ester, 1-oxide
Uniqueness
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is unique due to its specific ester group and the presence of both hydroxymethoxy and phenylmethyl functionalities
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
72304-92-8 |
|---|---|
Molekularformel |
C9H11O5P |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
methoxy(phenylmethoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(11,12)9(10)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI-Schlüssel |
FGSQYHTUTMWRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


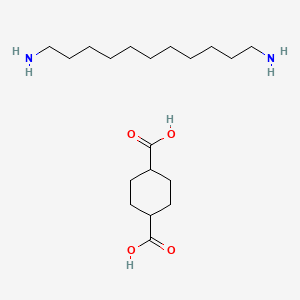
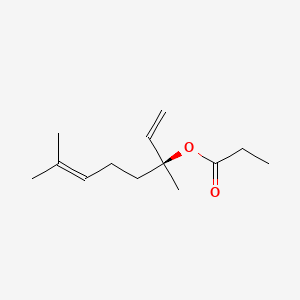

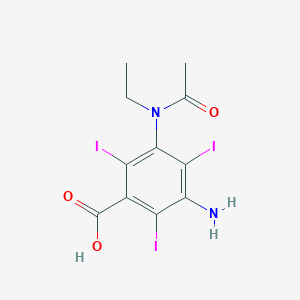
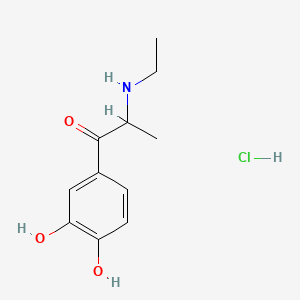
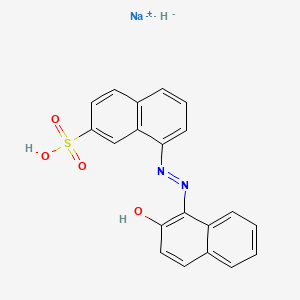
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
